molecular formula C17H22N2O2 B3030992 Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate CAS No. 1206969-52-9

Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate

Cat. No. B3030992
CAS RN: 1206969-52-9
M. Wt: 286.37
InChI Key: CPFQEPHUNHXAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate is a chemical compound with the molecular formula C17H22N2O2 . It has a molecular weight of 286.37 g/mol . The IUPAC name for this compound is tert-butyl 3-[(4-cyanophenyl)methylamino]cyclobutane-1-carboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate is 1S/C17H22N2O2/c1-17(2,3)21-16(20)14-8-15(9-14)19-11-13-6-4-12(10-18)5-7-13/h4-7,14-15,19H,8-9,11H2,1-3H3 . The canonical SMILES structure is CC©©OC(=O)C1CC(C1)NCC2=CC=C(C=C2)C#N .


Physical And Chemical Properties Analysis

Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate has a molecular weight of 286.37 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has six rotatable bonds . Its exact mass and monoisotopic mass are both 286.168127949 g/mol . The topological polar surface area is 62.1 Ų . It has 21 heavy atoms . The complexity of the molecule is 404 .

Scientific Research Applications

Photochemistry and Excited-State Dynamics

Carbazole-based compounds, including tert-Bu-CBAC, play a crucial role in organic optoelectronic materials. Researchers have investigated the excited-state relaxation of these compounds using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy. Key findings include:

Synthesis of Biotin Intermediates

Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in Biotin synthesis, can be derived from tert-Bu-CBAC. Biotin, a water-soluble vitamin, plays a vital role in carbon dioxide fixation during fatty acid, sugar, and α-amino acid biosynthesis .

Chromatography and Mass Spectrometry

Tert-Bu-CBAC finds applications in life science research, particularly in chromatography and mass spectrometry. Its unique properties make it useful for analyzing complex mixtures and identifying compounds of interest .

Supramolecular Structure Modulation

The tert-butyl functional groups in tert-Bu-CBAC can influence self-assembly behavior on surfaces. Researchers have explored controlled thermal removal of these groups to construct supramolecular architectures, although challenges remain .

properties

IUPAC Name

tert-butyl 3-[(4-cyanophenyl)methylamino]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)14-8-15(9-14)19-11-13-6-4-12(10-18)5-7-13/h4-7,14-15,19H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFQEPHUNHXAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)NCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150535
Record name 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate

CAS RN

1206969-52-9
Record name 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.